molecular formula C21H26N2O5S B11229963 N-[2-(4-methoxyphenyl)ethyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11229963
M. Wt: 418.5 g/mol
InChI Key: XVICATKPWFPAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHANESULFONYL-N-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of methanesulfonyl and methoxyphenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

The synthesis of 5-METHANESULFONYL-N-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be achieved through a multi-step process involving various organic reactions. One common synthetic route involves the following steps:

    Formation of the Benzoxazepine Core: This step typically involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.

    Introduction of the Methanesulfonyl Group: This can be achieved through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Attachment of the Methoxyphenyl Group:

    Final Functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-METHANESULFONYL-N-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

5-METHANESULFONYL-N-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and material synthesis.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-METHANESULFONYL-N-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-(Methanesulfonyl)-4-(4-methoxyphenyl)-6-methylpyrimidine: This compound shares similar functional groups but has a different core structure.

    N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide: This compound has a similar methanesulfonyl and methoxyphenyl substitution pattern but differs in its overall structure.

The uniqueness of 5-METHANESULFONYL-N-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C21H26N2O5S/c1-15-4-9-19-18(14-15)23(29(3,25)26)13-11-20(28-19)21(24)22-12-10-16-5-7-17(27-2)8-6-16/h4-9,14,20H,10-13H2,1-3H3,(H,22,24)

InChI Key

XVICATKPWFPAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.